N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
CAS No.: 886947-87-1
VCID: VC6620756
Molecular Formula: C25H25FN6O4
Molecular Weight: 492.511
* For research use only. Not for human or veterinary use.

Description |
The compound N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic molecule that incorporates several pharmacologically active moieties, including a piperazine ring, a pyridine ring, and a nitrophenyl group. This compound is likely synthesized for its potential biological activities, given the presence of these functional groups, which are commonly found in drugs and pharmaceutical agents. SynthesisThe synthesis of this compound would typically involve a multi-step process, starting with the preparation of the piperazine intermediate, followed by the introduction of the pyridin-3-yl ethyl and 3-nitrophenyl oxalamide moieties. Common methods might include nucleophilic substitution reactions and condensation reactions. Potential Biological ActivitiesGiven the presence of a piperazine ring and a nitrophenyl group, this compound could exhibit potential biological activities such as anticonvulsant, anxiolytic, or antidepressant effects, similar to other compounds containing these moieties . The pyridine ring could also contribute to its pharmacological profile, potentially affecting neurotransmitter systems. Research FindingsWhile specific research findings on this exact compound are not available in the provided sources, compounds with similar structures have shown promising pharmacological activities. For instance, piperazine derivatives have been explored for their anticonvulsant properties , and pyridine-based compounds have been studied for various neurological effects. |
---|---|
CAS No. | 886947-87-1 |
Product Name | N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide |
Molecular Formula | C25H25FN6O4 |
Molecular Weight | 492.511 |
IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide |
Standard InChI | InChI=1S/C25H25FN6O4/c26-21-8-1-2-9-22(21)30-11-13-31(14-12-30)23(18-5-4-10-27-16-18)17-28-24(33)25(34)29-19-6-3-7-20(15-19)32(35)36/h1-10,15-16,23H,11-14,17H2,(H,28,33)(H,29,34) |
Standard InChIKey | XIQMEERIPWEZGX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Solubility | not available |
PubChem Compound | 16832821 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume